molecular formula C27H28N4O4S B11361229 2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-N-(4-methylphenyl)pyrimidine-4-carboxamide

2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-N-(4-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11361229
M. Wt: 504.6 g/mol
InChI Key: SLBAJALJKIBEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-N-(4-methylphenyl)pyrimidine-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-N-(4-methylphenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine core, introduction of the ethylsulfonyl group, and the attachment of the furan-2-ylmethyl and 4-methylbenzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-N-(4-methylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction of nitro groups can produce amines .

Scientific Research Applications

2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-N-(4-methylphenyl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-N-(4-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-N-(4-methylphenyl)pyrimidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H28N4O4S

Molecular Weight

504.6 g/mol

IUPAC Name

2-ethylsulfonyl-5-[furan-2-ylmethyl-[(4-methylphenyl)methyl]amino]-N-(4-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C27H28N4O4S/c1-4-36(33,34)27-28-16-24(25(30-27)26(32)29-22-13-9-20(3)10-14-22)31(18-23-6-5-15-35-23)17-21-11-7-19(2)8-12-21/h5-16H,4,17-18H2,1-3H3,(H,29,32)

InChI Key

SLBAJALJKIBEJW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C)N(CC3=CC=C(C=C3)C)CC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.